
1,11-Diiodoundecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,11-Diiodoundecane is an organic compound with the molecular formula C11H22I2 and a molecular weight of 408.107 g/mol . It is a linear alkane with iodine atoms attached to the first and eleventh carbon atoms. This compound is often used in organic synthesis and various chemical reactions due to its reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,11-Diiodoundecane can be synthesized through the iodination of 1,11-undecanediol. The reaction typically involves the use of iodine and a suitable oxidizing agent, such as phosphorus trichloride or red phosphorus, under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar iodination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as distillation or recrystallization to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
1,11-Diiodoundecane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups, such as amines or thiols, using appropriate reagents.
Reduction Reactions: The compound can be reduced to 1,11-undecane using reducing agents like lithium aluminum hydride.
Coupling Reactions: It can participate in coupling reactions to form larger molecules, such as in the synthesis of polymers.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate are commonly used.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of 1,11-diazoundecane or 1,11-dithioundecane.
Reduction: Formation of 1,11-undecane.
Coupling: Formation of polymers or larger organic molecules.
Aplicaciones Científicas De Investigación
1,11-Diiodoundecane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of various functionalized compounds.
Biology: Employed in the synthesis of biologically active molecules and as a linker in bioconjugation reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for radiolabeled compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,11-diiodoundecane primarily involves its reactivity due to the presence of iodine atoms. The iodine atoms can undergo nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
1,11-Dibromoundecane: Similar structure but with bromine atoms instead of iodine.
1,11-Dichloroundecane: Similar structure but with chlorine atoms instead of iodine.
1,11-Undecanediamine: Similar structure but with amine groups instead of iodine.
Uniqueness
1,11-Diiodoundecane is unique due to the presence of iodine atoms, which are larger and more polarizable than bromine or chlorine atoms. This makes the compound more reactive in certain chemical reactions, such as nucleophilic substitutions, compared to its brominated or chlorinated counterparts .
Propiedades
Número CAS |
24613-66-9 |
|---|---|
Fórmula molecular |
C11H22I2 |
Peso molecular |
408.10 g/mol |
Nombre IUPAC |
1,11-diiodoundecane |
InChI |
InChI=1S/C11H22I2/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-11H2 |
Clave InChI |
WLXPSODYNNSNEQ-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCI)CCCCCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-bromophenyl)-N'-[2,2,2-trichloro-1-(formylamino)ethyl]thiourea](/img/structure/B11953771.png)
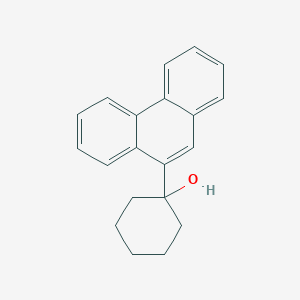
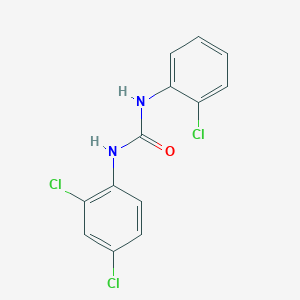
![1,4,5,6,7,11,16,17,18,19,19,20,20-Tridecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene](/img/structure/B11953781.png)
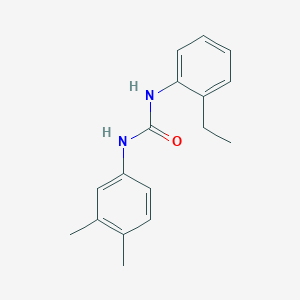

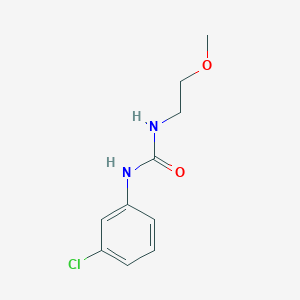
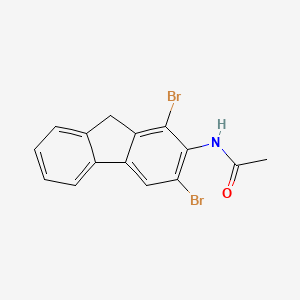
![tert-butyl (2S)-2-amino-5-{[(4-methylphenyl)sulfonyl]amino}pentanoate](/img/structure/B11953821.png)
![1-cyano-N-(1-phenylethyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide](/img/structure/B11953829.png)

![N-(Benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B11953853.png)
